5-(Methylsulfamoyl)furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(methylsulfamoyl)furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5S/c1-7-13(10,11)5-3-2-4(12-5)6(8)9/h2-3,7H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPZTIAMDLGCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(O1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933742-92-8 | |
| Record name | 5-(methylsulfamoyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Positioning Within the Furan Sulfonamide Chemical Space
Positioning 5-(Methylsulfamoyl)furan-2-carboxylic Acid within the Furan-Sulfonamide Chemical Space
This compound occupies a specific niche within the broader furan-sulfonamide chemical space. This class of compounds is characterized by the presence of both a furan (B31954) ring and a sulfonamide group. The specific arrangement in this compound, with the methylsulfamoyl group at the 5-position and the carboxylic acid at the 2-position of the furan ring, defines its unique chemical properties and potential biological interactions.
Overview of Academic Research Trajectories for this compound and its Analogs
Academic research into this compound and its analogs is multifaceted, driven by the potential to discover novel therapeutic agents. Investigations often involve the synthesis of a series of related compounds to establish structure-activity relationships (SAR). These studies systematically modify different parts of the molecule to understand how these changes influence its biological activity.
Key research trajectories include:
Synthesis of Analogs: Researchers are actively designing and synthesizing analogs of this compound. This involves altering the substituents on the furan ring, modifying the alkyl group on the sulfonamide, or replacing the furan ring with other heterocyclic systems.
Biological Screening: These newly synthesized compounds are then screened for a variety of biological activities. Given the known properties of the furan and sulfonamide motifs, these screenings often focus on areas such as antibacterial, antifungal, anti-inflammatory, and anticancer activities.
Computational Modeling: Molecular modeling and computational chemistry are increasingly used to predict the biological activity of these compounds and to understand their interactions with biological targets at a molecular level.
While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, the foundational knowledge of its constituent parts provides a strong basis for its continued exploration in medicinal chemistry.
Data Tables
Table 1: Key Structural Moieties and Their Significance
| Moiety | Chemical Structure | Significance in Molecular Design |
| Furan-2-carboxylic Acid | A five-membered aromatic heterocycle with a carboxylic acid group. | Versatile scaffold for synthesis, contributes to stability and bioavailability, present in many bioactive compounds. ijabbr.comijabbr.comontosight.ai |
| Methylsulfamoyl | A methyl group attached to a sulfonamide. | Modulates solubility and lipophilicity, influences target binding and potency, capable of hydrogen bonding. nih.govnih.govresearchgate.net |
Table 2: Related Furan-2-carboxylic Acid Derivatives in Research
| Compound Name | Key Structural Features | Investigated Applications/Properties |
| 5-Methylfuran-2-carboxylic acid | Methyl group at the 5-position. | Studied as a metabolite. nih.gov |
| 5-Hydroxymethyl-2-furancarboxylic acid | Hydroxymethyl group at the 5-position. | Intermediate in the synthesis of 2,5-furandicarboxylic acid from biomass. nih.govresearchgate.netchemicalbook.com |
| 5-Formylfuran-2-carboxylic acid | Formyl group at the 5-position. | Intermediate in chemical synthesis. tue.nltcichemicals.comchemicalbook.com |
| 5-Arylfuran-2-carboxylic acids | An aryl group at the 5-position. | Precursors for the synthesis of various heterocyclic compounds with potential antimicrobial activity. researchgate.netpensoft.net |
| 2,5-Furandicarboxylic acid | Carboxylic acid groups at the 2- and 5-positions. | A key bio-based building block for polymers. google.comnih.govmdpi.comresearchgate.net |
Established Synthetic Routes to this compound and its Precursors
Traditional synthetic routes typically build upon a pre-existing furan ring, introducing the required functional groups through a series of well-established organic reactions. These methods focus on the inherent reactivity of the furan heterocycle.
The furan ring is an electron-rich heterocycle susceptible to electrophilic substitution, which commonly occurs at the C2 and C5 positions. The synthesis of the target compound often commences with a 2-substituted furan, such as furan-2-carboxylic acid or its corresponding ester. This starting material directs subsequent electrophilic attack to the C5 position, providing the desired 2,5-disubstitution pattern.
A pivotal functionalization step is electrophilic sulfonation. A process has been described for related furan sulfonamides where an alkyl furoate is treated with chlorosulfonic acid. googleapis.com This reaction introduces a sulfonic acid group (-SO₃H) at the C5 position of the furan ring, a key intermediate on the path to the final sulfamoyl group. googleapis.com The reactivity of furan allows it to serve as a versatile building block, undergoing a wide range of reactions that enable the construction of complex molecular structures. acs.org
Once the sulfonic acid group is installed on the furan ring, it must be converted into the N-methylsulfamoyl moiety. This is typically a two-step procedure.
Conversion to Sulfonyl Chloride : The sulfonic acid intermediate is first converted to the more reactive sulfonyl chloride (-SO₂Cl). This transformation can be achieved using standard chlorinating agents such as phosphorous pentachloride or thionyl chloride in an appropriate solvent. googleapis.com
Amination : The resulting furan-5-sulfonyl chloride is then reacted with methylamine (B109427) (CH₃NH₂) to form the desired N-methylsulfonamide bond. This nucleophilic substitution reaction displaces the chloride and yields the methylsulfamoyl group. googleapis.com
This sequence of sulfonation, chlorination, and amination represents a robust and widely used method for the introduction of sulfamoyl groups onto aromatic and heteroaromatic rings. googleapis.com
| Step | Reaction | Typical Reagents | Intermediate Product |
|---|---|---|---|
| 1 | Electrophilic Sulfonation | Chlorosulfonic acid (ClSO₃H) | 5-(chlorosulfonyl)furan-2-carboxylate |
| 2 | Conversion to Sulfonyl Chloride | Phosphorous pentachloride (PCl₅) | Alkyl 5-(chlorosulfonyl)furan-2-carboxylate |
| 3 | Amination | Methylamine (CH₃NH₂) | Alkyl 5-(methylsulfamoyl)furan-2-carboxylate |
The carboxylic acid group at the C2 position can be incorporated at various stages of the synthesis.
Starting with a Precursor : The most straightforward approach is to begin with a commercially available precursor that already contains the carboxyl group or a precursor to it, such as furan-2-carboxylic acid or methyl furan-2-carboxylate (B1237412). researchgate.net If an ester is used, a final hydrolysis step, typically under acidic or basic conditions, is required to liberate the free carboxylic acid.
Direct Carboxylation : Another established method involves the direct carboxylation of the furan ring. This can be achieved by deprotonating the C5 position of a 2-substituted furan using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching the resulting organolithium intermediate with carbon dioxide (CO₂). researchgate.net This method allows for the formation of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid. researchgate.net
Oxidative Cleavage : The furan ring itself can function as a masked carboxylic acid. organicreactions.orgresearchgate.netosi.lv Various oxidative ring-opening reactions can convert a furan derivative into a dicarbonyl compound, which can be further manipulated to yield a carboxylic acid. organicreactions.orgresearchgate.net However, for the synthesis of this compound, this approach is less direct as it would destroy the core heterocyclic structure.
Advanced Synthetic Techniques and Reaction Conditions
Modern synthetic chemistry offers more sophisticated tools to improve the synthesis of complex molecules like furan-sulfonamide carboxylic acids, focusing on catalysis and precise control of stereochemistry and regiochemistry.
Transition metal catalysis plays a significant role in the construction and functionalization of heterocyclic rings, including furans. organic-chemistry.org
Palladium Catalysis : Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds and functionalizing furan rings, though their direct application to installing a sulfamoyl group is uncommon. organic-chemistry.org
Gold and Copper Catalysis : Gold and copper catalysts are often employed in cyclization reactions to form the furan ring itself from acyclic precursors. organic-chemistry.org For instance, gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols provide a rapid and efficient route to substituted furans. organic-chemistry.org
Cobalt Catalysis : Cobalt(II) complexes have been shown to catalyze metalloradical cyclization reactions between alkynes and α-diazocarbonyls to produce polyfunctionalized furans with high regioselectivity. nih.gov
While not always applied directly to the synthesis of the target molecule, these catalytic systems represent advanced strategies that could be adapted to construct the core 2,5-disubstituted furan scaffold efficiently. Furthermore, in the sulfamoylation step itself, bases like 4-dimethylaminopyridine (B28879) (DMAP) can be used catalytically to promote the reaction of sulfamoyl chlorides with alcohols, a principle that can be extended to other nucleophiles. researchgate.net
| Catalyst Type | Reaction | Relevance | Reference |
|---|---|---|---|
| Cobalt(II) Porphyrin Complexes | Metalloradical cyclization of alkynes and diazocarbonyls | Regioselective synthesis of multisubstituted furans | nih.gov |
| Gold (Au) Catalysts | Dehydrative cyclization of propargylic alcohols | Efficient formation of furan rings from acyclic precursors | organic-chemistry.org |
| Palladium (Pd) Catalysts | Cross-coupling and Heck reactions | Functionalization of pre-formed furan rings | organic-chemistry.orgorganic-chemistry.org |
Controlling the position of substituents on the furan ring is critical. The synthesis of the 5-methylsulfamoyl-2-carboxylic acid isomer requires high regioselectivity.
For 2-substituted furans, electrophilic substitution, such as the key sulfonation step, is strongly directed to the C5 position. This inherent reactivity of the furan ring provides excellent isomer control for this specific substitution pattern.
Based on a comprehensive review of scientific literature, there is currently insufficient specific data available to construct a detailed article on This compound that adheres to the requested outline covering its synthetic methodologies, green chemistry applications, mechanistic pathways, and stereochemical considerations.
The available research on furan carboxylic acids predominantly focuses on the synthesis and applications of related compounds, most notably 2,5-Furandicarboxylic acid (FDCA), a key bio-based platform chemical. While extensive literature exists for FDCA regarding its synthesis from biomass-derived 5-hydroxymethylfurfural (B1680220) (HMF), the application of green chemistry principles in its production, and the investigation of its reaction intermediates (such as 5-hydroxymethylfuran-2-carboxylic acid and 5-formylfuran-2-carboxylic acid), this information is not directly transferable to the specific sulfamoyl-substituted compound requested.
Consequently, providing a thorough, informative, and scientifically accurate article solely on this compound according to the specified structure is not possible at this time.
Structural Elucidation and Advanced Spectroscopic Characterization of 5 Methylsulfamoyl Furan 2 Carboxylic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
NMR spectroscopy is a cornerstone technique for the determination of molecular structure. However, specific experimental NMR data for 5-(Methylsulfamoyl)furan-2-carboxylic acid is not presently available in surveyed literature.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring, the methyl group of the sulfamoyl moiety, and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants of the furan protons would provide critical information about the substitution pattern and electronic effects of the sulfamoyl and carboxyl groups.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, a ¹³C NMR spectrum would reveal the chemical environments of all carbon atoms within the molecule. The resonances for the furan ring carbons, the carboxylic acid carbon, and the methyl carbon would be expected at characteristic chemical shifts. Data for related compounds, such as 2-furoic acid, show typical chemical shifts for the furan ring and carboxyl group carbons chemicalbook.com.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.
Fourier-Transform Infrared (FTIR) Spectroscopy
An FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the asymmetric and symmetric stretches of the sulfamoyl group (SO₂), and various vibrations associated with the furan ring. Studies on other carboxylic acids provide a general indication of the expected regions for these vibrations rsc.org.
Raman Spectroscopy
Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations of the sulfamoyl group and the furan ring are expected to be particularly Raman active. Analysis of related furan compounds has demonstrated the utility of Raman spectroscopy in identifying ring vibrations globalresearchonline.net.
Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint.
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly precise and accurate mass measurements, enabling the determination of a compound's elemental composition with a high degree of confidence. fiveable.memeasurlabs.com For this compound (C₆H₇NO₅S), HRMS is crucial for confirming its molecular formula. fiveable.menih.gov The technique can differentiate between compounds with the same nominal mass but different elemental compositions due to its high mass accuracy, often below 5 parts per million (ppm). fiveable.me
The analysis begins by calculating the theoretical exact mass of the neutral molecule and its expected ions. The HRMS instrument then measures the mass-to-charge ratio (m/z) of the ion with high precision. The close correlation between the measured mass and the theoretical mass serves as strong evidence for the assigned elemental formula. colorado.edu
| Molecular Formula | Ion Species | Calculated Exact Mass (m/z) | Expected Observed Mass (m/z) |
|---|---|---|---|
| C₆H₇NO₅S | [M+H]⁺ | 206.0118 | ~206.0118 ± 0.001 |
| [M-H]⁻ | 204.0023 | ~204.0023 ± 0.001 | |
| [M+Na]⁺ | 228.0037 | ~228.0037 ± 0.001 |
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like carboxylic acids. nih.govacs.org It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation, making it ideal for molecular weight determination. acs.org Carboxylic acids generally yield strong signals in negative ion mode ([M-H]⁻) due to the acidic proton. nih.govresearchgate.net
By inducing fragmentation of the primary ion (tandem mass spectrometry, MS/MS), detailed structural information can be obtained. The fragmentation pattern for this compound is predicted to involve characteristic losses of small neutral molecules from its functional groups. For the [M-H]⁻ ion, collision-induced dissociation would likely lead to the loss of CO₂ from the carboxylate group and potential cleavages around the sulfonamide moiety.
Predicted Fragmentation of [M-H]⁻ (m/z 204.00)
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss |
|---|---|---|---|
| 204.00 | 160.01 | CO₂ | Carbon Dioxide |
| 204.00 | 125.02 | SO₂NHCH₃ | N-methylsulfonamide radical |
| 160.01 | 81.03 | SO₂NHCH₃ | N-methylsulfonamide radical |
X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov It provides precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. fiveable.meyoutube.comnih.gov The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal. wikipedia.orgnumberanalytics.com
While a specific crystal structure for this compound is not publicly available, analysis of a related compound, 5-(Hydroxymethyl)furan-2-carboxylic acid, provides an example of the data obtained. nih.gov For the title compound, X-ray analysis would be expected to reveal key structural features, such as the planarity of the furan ring and the geometry of the sulfamoyl group. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and sulfonamide groups, which dictate the crystal packing arrangement. nih.gov
Illustrative Crystallographic Data (based on a related furan derivative)
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |
| Space Group | Describes the symmetry of the unit cell. | P2₁2₁2₁ |
| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.8 Å, b = 7.3 Å, c = 15.5 Å |
| Hydrogen Bonds | Key intermolecular interactions stabilizing the crystal. | O-H···O, N-H···O |
Chromatographic Techniques for Purity Assessment and Quantitative Analysis
Chromatography is fundamental to chemical analysis, enabling the separation, identification, and quantification of components within a mixture. It is essential for determining the purity of a synthesized compound. iltusa.com
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. moravek.commastelf.com The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. moravek.comuhplcs.com For a polar, acidic compound, a reversed-phase HPLC method is typically employed.
A common setup would involve a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the furan ring exhibits strong absorbance. The purity is determined by the percentage of the total peak area that corresponds to the main compound peak. nih.gov
Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~270 nm |
| Column Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC-MS is challenging due to its low volatility and thermal lability, stemming from the polar carboxylic acid and sulfonamide functional groups. oup.com
To make the compound suitable for GC analysis, a chemical derivatization step is necessary. oup.commdpi.com This process converts the polar functional groups into less polar, more volatile derivatives. nih.govresearchgate.net The carboxylic acid is typically converted to an ester (e.g., a methyl ester), and the acidic proton on the sulfonamide can be replaced with a silyl (B83357) group (e.g., trimethylsilyl). After derivatization, the compound can be separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and mass spectra for identification. nih.gov
Derivatization and GC-MS Analysis Steps
| Step | Description | Example Reagent |
|---|---|---|
| 1. Esterification | Converts the carboxylic acid to a more volatile ester. | Diazomethane or Methanol/H₂SO₄ |
| 2. Silylation | Replaces the active hydrogen on the sulfonamide. | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
| 3. GC Separation | Separates the derivatized analyte from byproducts. | Capillary column (e.g., HP-5MS) |
| 4. MS Detection | Provides quantification and structural confirmation. | Electron Ionization (EI) at 70 eV |
Chemical Reactivity and Derivatization Strategies for 5 Methylsulfamoyl Furan 2 Carboxylic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group on the furan (B31954) ring is a versatile handle for derivatization, allowing for the formation of esters and amides, or activation for subsequent nucleophilic attack.
The conversion of 5-(methylsulfamoyl)furan-2-carboxylic acid to its corresponding esters can be achieved through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (e.g., using sulfuric acid or tosic acid as a catalyst), is a common approach. nih.gov This equilibrium-driven reaction often requires an excess of the alcohol or removal of water to drive the reaction to completion. Given the presence of the electron-withdrawing sulfamoyl group, the reactivity of the carboxylic acid is enhanced, potentially allowing for milder reaction conditions compared to furan-2-carboxylic acids with electron-donating substituents.
Alternatively, esterification can be performed under neutral or basic conditions by first activating the carboxylic acid (see section 4.1.3) or by reacting its carboxylate salt with an alkyl halide. The synthesis of various furan-2-carboxylate (B1237412) esters has been well-documented, often utilizing coupling agents to facilitate the reaction under mild conditions. orientjchem.org
Ester hydrolysis, the reverse reaction, can be accomplished by treating the ester with water in the presence of an acid or a base. Alkaline hydrolysis (saponification) is often preferred as it is an irreversible process that yields the carboxylate salt, which can then be neutralized to regenerate the carboxylic acid. The rate of hydrolysis of furan-2-carboxylate esters is influenced by the nature of the substituent at the 5-position. rsc.org
Table 1: Representative Esterification Methods for Furan-2-Carboxylic Acids This table presents common methods applicable for the esterification of this compound, based on established procedures for similar substrates.
| Method | Reagents & Conditions | Product Type | Notes |
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Alkyl Ester | Equilibrium reaction; often requires excess alcohol or water removal. nih.gov |
| Alkylation of Carboxylate | Carboxylic Acid, Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I), Solvent (e.g., DMF) | Alkyl Ester | Sₙ2 reaction; suitable for primary and some secondary alkyl halides. |
| Coupling Agent-Mediated | Carboxylic Acid, Alcohol, Coupling Agent (e.g., DCC, EDC), Base (e.g., DMAP) | Various Esters | Mild conditions, high yields, suitable for sensitive substrates. orientjchem.org |
The formation of amides from this compound is a crucial transformation for creating derivatives with diverse biological and chemical properties. The direct reaction between the carboxylic acid and an amine requires high temperatures and is generally inefficient. luxembourg-bio.com Therefore, the carboxylic acid is typically activated first.
A common and effective method involves the use of coupling reagents. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI), dicyclohexylcarbodiimide (B1669883) (DCC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used to form a highly reactive acyl intermediate in situ, which then readily reacts with a primary or secondary amine to form the corresponding amide. researchgate.netnih.gov The addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) can further enhance reaction rates and suppress side reactions. orientjchem.org The synthesis of various furan-2-carboxamides using these methods has been reported with good to excellent yields. researchgate.netnih.gov
Table 2: Common Coupling Reagents for Amide Synthesis from Furan-2-Carboxylic Acids This table highlights reagents used for synthesizing amides from furan-2-carboxylic acid analogues, which are applicable to this compound.
| Coupling Reagent | Typical Co-reagent/Base | Solvent | Key Features | Reference |
| CDI (1,1'-Carbonyldiimidazole) | None required | THF, DCM | Forms a reactive acyl-imidazole intermediate; gaseous byproduct (CO₂). | nih.gov |
| DCC (Dicyclohexylcarbodiimide) | DMAP (optional) | DCM, DMF | Forms insoluble dicyclohexylurea (DCU) byproduct, removed by filtration. | orientjchem.org |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | DCM, DMF | Forms a water-soluble urea (B33335) byproduct, easily removed by aqueous workup. | researchgate.net |
| TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) | DIPEA | DMF | High efficiency and rapid reaction times. | researchgate.net |
For reactions with weaker nucleophiles or to achieve higher yields, the carboxylic acid group can be converted into a more reactive derivative, such as an acyl chloride. Treatment of this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride would yield the corresponding acyl chloride. libretexts.orgrsc.org This highly electrophilic intermediate can then react readily with a wide range of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively. chemistrysteps.com The synthesis of 5-(chloromethyl)furan-2-carbonyl chloride from its corresponding aldehyde using tert-butyl hypochlorite (B82951) demonstrates that the furan ring is stable to such chlorinating conditions, suggesting this is a viable strategy. rsc.org
Modifications and Reactions of the Methylsulfamoyl Group
The methylsulfamoyl group (-SO₂NHCH₃) offers additional sites for derivatization, primarily at the sulfonamide nitrogen.
The nitrogen atom of the methylsulfamoyl group can be further functionalized through alkylation or acylation. N-alkylation can be achieved by treating the compound with an alkyl halide in the presence of a base. More advanced and efficient methods utilize catalytic approaches. For instance, manganese(I) pincer complexes can catalyze the N-alkylation of sulfonamides using alcohols as the alkylating agents via a "borrowing hydrogen" methodology. acs.org Iridium complexes have also been shown to catalyze this transformation in aqueous media. rsc.org These methods provide environmentally benign routes to N-alkylated sulfonamides. organic-chemistry.org
N-acylation of the sulfonamide nitrogen introduces an acyl group, forming an N-acylsulfonamide. This transformation is typically carried out using acyl chlorides or anhydrides. nih.gov The reaction can be facilitated by bases or Lewis acid catalysts such as Cu(OTf)₂. tandfonline.com N-acylbenzotriazoles have also been reported as effective acylating agents for sulfonamides in the presence of a base like sodium hydride. researchgate.netsemanticscholar.org These reactions expand the structural diversity of derivatives that can be generated from the parent compound.
Table 3: Selected Methods for N-Alkylation and N-Acylation of Sulfonamides This table summarizes modern catalytic and classical methods for modifying the sulfonamide nitrogen, applicable to the methylsulfamoyl group.
| Transformation | Reagents & Conditions | Product | Key Features | Reference |
| N-Alkylation | Alcohol, Mn(I) PNP pincer catalyst, K₂CO₃, Xylenes | N-Alkyl Sulfonamide | "Borrowing Hydrogen" method; uses alcohols as green alkylating agents. | acs.org |
| N-Alkylation | Alcohol, [Cp*Ir(biimH₂)(H₂O)][OTf]₂, Cs₂CO₃, Water, Microwave | N-Alkyl Sulfonamide | Water-soluble catalyst; environmentally friendly conditions. | rsc.org |
| N-Acylation | Carboxylic Anhydride or Acyl Chloride, Cu(OTf)₂ (catalytic) | N-Acyl Sulfonamide | Mild conditions; tolerates various functional groups. | tandfonline.com |
| N-Acylation | N-Acylbenzotriazole, NaH, THF | N-Acyl Sulfonamide | Effective for acyl groups where corresponding acid chlorides are unstable. | researchgate.netsemanticscholar.org |
While the target compound already possesses a methylsulfamoyl group, a related strategy involves the synthesis and reaction of furan-2-sulfonyl chloride intermediates. For a parent compound without the N-methyl group, 5-(sulfamoyl)furan-2-carboxylic acid, the primary sulfonamide could be converted into a highly reactive sulfonyl chloride. A modern approach for this transformation involves using a pyrylium (B1242799) salt, such as Pyry-BF₄, which activates the primary sulfonamide for conversion to the sulfonyl chloride under mild conditions. nih.gov This method is particularly valuable for late-stage functionalization of complex molecules.
The resulting 5-(chlorosulfonyl)furan-2-carboxylic acid (or its ester) is a powerful electrophile. It can react with a wide variety of nucleophiles at the sulfonyl chloride moiety. scholaris.cascispace.com Reaction with primary or secondary amines yields diverse sulfonamides, while reaction with alcohols in the presence of a base provides sulfonate esters. This pathway offers a robust method for introducing a wide range of substituents onto the sulfonyl group, significantly broadening the scope of accessible derivatives.
Redox Chemistry of the Sulfonyl Moiety (Oxidation to sulfones/sulfoxides, Reduction to sulfides)
The N-methylsulfamoyl group, a sulfonamide derivative, is a key functional group in this compound and presents several opportunities for redox-based chemical transformations. While the sulfur atom in the sulfonamide is in its highest oxidation state (+6), the moiety can participate in specific redox reactions, primarily centered on the nitrogen and sulfur atoms.
Oxidation: Direct oxidation of the sulfur atom in a sulfonamide is not typical as it is already in its maximal +6 oxidation state. However, the N-H bond of a primary or secondary sulfonamide can be a site for oxidation. For instance, methods involving mediators like N-hydroxyphthalimide (NHPI) can oxidize sulfonamides to generate N-sulfonylimines under mild conditions. nih.gov Furthermore, electrochemical methods or photocatalysis can be employed for the generation of sulfonamidyl and sulfonyl radicals. acs.orgacs.org These highly reactive intermediates can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of the parent molecule. acs.orgrsc.org
Reduction: The reductive cleavage of the sulfur-nitrogen bond in sulfonamides is a well-established transformation, often employed as a deprotection strategy for amines. youtube.com This reaction typically requires strong reducing agents. Historical methods have utilized dissolving metal reductions, such as sodium in liquid ammonia. youtube.com More modern approaches might employ reagents like sodium bis(2-methoxyethoxy)aluminum hydride or neutral organic super-electron-donors, which can cleave the S-N bond under milder conditions. strath.ac.ukacs.org Complete reduction of the sulfonyl group down to a sulfide (B99878) is a challenging transformation that would require harsh conditions and is not commonly performed on sulfonamides. More feasible is the reductive cleavage to yield the corresponding amine (methylamine in this case) and a sulfinic acid derivative of the furan ring. strath.ac.uk
| Redox Transformation | Potential Reagent(s)/Condition(s) | Expected Product Type |
| Oxidation (of N-H) | N-Hydroxyphthalimide (NHPI), PhI(OAc)2 | N-Sulfonylimine derivative |
| Radical Formation | Visible-light photocatalysis, Electrochemical oxidation | Sulfonyl or Sulfonamidyl radical intermediates |
| Reduction (S-N Cleavage) | Na/NH3, Li/NH3, SmI2, Na(AlH2(OCH2CH2OCH3)2) | Furan-sulfinic acid and Methylamine (B109427) |
Reactivity and Functionalization of the Furan Heterocycle
The furan ring is an electron-rich aromatic heterocycle that exhibits characteristic reactivity patterns, which are modulated by the presence of the electron-withdrawing carboxylic acid and N-methylsulfamoyl substituents at the C2 and C5 positions, respectively.
Electrophilic and Nucleophilic Substitution Reactions on the Furan Ring
Electrophilic Aromatic Substitution (EAS): Furan is generally more reactive towards electrophiles than benzene. pearson.comchemicalbook.com However, in this compound, both the C2-carboxylic acid and the C5-sulfamoyl group are electron-withdrawing, which deactivates the furan ring towards electrophilic attack compared to unsubstituted furan. askfilo.com Electrophilic substitution, if forced, would be directed to the C3 or C4 positions. The stability of the cationic intermediate (the sigma complex) determines the regioselectivity. Attack at the C3 position is generally favored over the C4 position in 2,5-disubstituted furans with electron-withdrawing groups, as the resulting intermediate can better delocalize the positive charge. askfilo.com Common EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would require carefully controlled, mild conditions to avoid degradation or polymerization of the furan ring. matanginicollege.ac.in
Nucleophilic Aromatic Substitution (NAS): Nucleophilic substitution is generally difficult on the electron-rich furan ring. However, the presence of strong electron-withdrawing groups can facilitate such reactions, typically at the carbon atom bearing the group if a suitable leaving group is present. edurev.in For example, if a halogen were installed at the C3 or C4 position, it could potentially be displaced by strong nucleophiles. A more plausible scenario for this specific molecule involves nucleophilic fluorodenitration, where a nitro group is replaced by fluoride, a reaction that has been demonstrated on furan-2-carboxylate derivatives. researchgate.net
| Reaction Type | Directing Effect of Substituents | Predicted Site of Reaction | Example Reaction |
| Electrophilic Substitution | Deactivating, meta-directing (relative to each other) | C3 and C4 positions | Bromination (Br2, mild conditions) |
| Nucleophilic Substitution | Activating (if leaving group is present) | Positions with leaving groups | Displacement of a halide by an alkoxide |
Ring Transformations and Cycloaddition Reactions
Cycloaddition Reactions: The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov The aromatic character of furan means that the cycloaddition is often reversible. The presence of electron-withdrawing groups on the furan ring, as in this compound, makes it an electron-poor diene. rsc.org Consequently, it would be expected to react more readily with electron-rich dienophiles. While these reactions are underexplored for furoic acids, recent studies show they are viable dienes with maleimide (B117702) dienophiles, with reactions benefiting from aqueous conditions. rsc.org The reaction of the related dimethyl 2,5-furandicarboxylate with a highly reactive dienophile like benzyne (B1209423) has also been reported. nih.gov
Ring Transformations: The furan ring is susceptible to ring-opening under certain conditions, particularly in the presence of strong acids. mdpi.comacs.org Acid-catalyzed hydrolysis can lead to the formation of 1,4-dicarbonyl compounds. researchgate.net This reactivity must be considered when performing reactions under acidic conditions, as it can lead to decomposition of the starting material. mdpi.comnih.gov
Synthesis of Functionally Diverse Derivatives and Analogs of this compound
The structural framework of this compound is amenable to the synthesis of a wide array of derivatives and analogs through strategies like bioisosteric replacement and combinatorial chemistry.
Design and Synthesis of Bioisosteric Replacements
Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound while retaining its biological activity. tandfonline.com Both the carboxylic acid and the sulfonamide moieties of the target molecule can be replaced with known bioisosteres.
Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced to improve metabolic stability or membrane permeability. nih.govresearchgate.net Common acidic bioisosteres include tetrazoles, hydroxamic acids, and acyl sulfonamides. nih.govdrughunter.com Neutral bioisosteres that can mimic the hydrogen bonding pattern of a carboxylate include certain oxadiazoles (B1248032) or isoxazolols. nih.govhyphadiscovery.com For example, the carboxylic acid could be synthetically converted to an amide, then to a nitrile, which could subsequently be transformed into a tetrazole ring via cycloaddition with an azide.
Sulfonamide Bioisosteres: The sulfonamide group is a key pharmacophoric element that can be replaced to fine-tune properties. Emerging bioisosteres for sulfonamides include sulfoximines and sulfonimidamides, which offer different three-dimensional geometries and hydrogen-bonding capabilities. drughunter.comacs.orgresearchgate.net The synthesis of these analogs would likely require a de novo approach, starting from a furan intermediate functionalized with a suitable precursor to the desired bioisosteric group.
| Original Group | Potential Bioisostere | Key Property Change |
| Carboxylic Acid (-COOH) | 1H-Tetrazole | Similar acidity, increased lipophilicity, resistance to acyl glucuronidation. drughunter.com |
| Carboxylic Acid (-COOH) | N-Acylsulfonamide | Retains acidity, modulates H-bonding. nih.gov |
| N-Methylsulfamoyl | Sulfoximine | Adds a stereocenter at sulfur, alters vector space and polarity. acs.org |
| N-Methylsulfamoyl | Sulfonimidamide | Increased solubility, decreased lipophilicity. researchgate.net |
Combinatorial Approaches to Derivative Libraries
Combinatorial chemistry provides a powerful tool for the rapid synthesis of large numbers of related compounds for screening purposes. The structure of this compound has two primary points for diversification: the carboxylic acid and the sulfamoyl nitrogen.
Amide Library Synthesis: The carboxylic acid can be activated (e.g., to an acid chloride or using coupling reagents like HATU) and reacted with a diverse set of amines in a parallel fashion to generate a library of furan-2-carboxamides. This can be performed using solution-phase or solid-phase synthesis techniques.
Sulfonamide Library Synthesis: A library focused on the sulfonamide moiety could be created. This would typically involve a multi-step synthesis starting from 5-(chlorosulfonyl)furan-2-carboxylic acid (or its ester). This intermediate could then be reacted with a library of primary and secondary amines to generate a diverse set of sulfonamides. nih.govnih.gov Flow chemistry has also emerged as a rapid and efficient method for constructing sulfonamide libraries. acs.orgacs.org
A "libraries from libraries" approach could also be envisioned, where an initial library of sulfonamide analogs is further diversified by converting the carboxylic acid into a secondary library of amides, creating a large matrix of unique compounds from a common scaffold. nih.gov
Computational and Theoretical Investigations of 5 Methylsulfamoyl Furan 2 Carboxylic Acid
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation approximately to provide information about molecular geometry, energy, and electronic properties.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational FrequenciesDensity Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density.researchgate.netmdpi.comFor 5-(Methylsulfamoyl)furan-2-carboxylic acid, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry.nih.govresearchgate.netThis process minimizes the energy of the molecule, providing precise bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, the same level of theory can be used to calculate the molecule's vibrational frequencies. This analysis predicts the positions of peaks in its infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific molecular motion, such as the stretching of the C=O bond in the carboxylic acid group, the O-H stretch, or the symmetric and asymmetric stretches of the sulfamoyl group's S=O bonds. Comparing these theoretical frequencies with experimental spectra helps confirm the molecular structure. researchgate.net
Ab Initio Methods (e.g., Hartree-Fock, MP2) for High-Level Electronic Structure CharacterizationAb initio methods are calculations based directly on theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good initial approximation of the electronic structure.researchgate.netHowever, it does not fully account for electron correlation.
To achieve higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) are often employed. These methods add corrections for electron correlation to the HF results, yielding more precise energy values and a more accurate description of the electronic structure. For a molecule like this compound, these high-level calculations would offer a benchmark for results obtained from DFT and provide a more detailed characterization of its electronic properties.
Analysis of Molecular Electrostatic Potential (MEP) and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. nih.gov It is calculated from the total electron density and is plotted onto the molecule's surface. The MEP map uses a color scale to indicate regions of varying electrostatic potential.
For this compound, the MEP map would show:
Negative regions (typically red or yellow): These are areas with an excess of electrons and are prone to electrophilic attack. They would be expected around the oxygen atoms of the carboxylic and sulfamoyl groups.
Positive regions (typically blue): These are electron-deficient areas, susceptible to nucleophilic attack. The hydrogen atom of the carboxylic acid's hydroxyl group would be a prominent positive site.
Neutral regions (typically green): Areas with a balanced electrostatic potential.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Nodal Properties)
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
HOMO: This orbital acts as the electron donor. The energy of the HOMO is related to the molecule's ionization potential. For this compound, the HOMO would likely be distributed across the electron-rich furan (B31954) ring.
LUMO: This orbital acts as the electron acceptor. The energy of the LUMO is related to the electron affinity. The LUMO would likely be located over the electron-withdrawing carboxylic acid and sulfamoyl groups.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of a molecule's chemical stability and reactivity. mdpi.comnih.gov A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive.
Analysis of the spatial distribution (nodal properties) of these orbitals helps to predict the regioselectivity of chemical reactions.
Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks (QTAIM, RDG, NBO)
To fully understand how this compound behaves, especially in a condensed phase or interacting with biological targets, it is essential to study its non-covalent interactions.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to identify and characterize chemical bonds, including weak non-covalent interactions like hydrogen bonds. It can locate bond critical points (BCPs) between atoms, and the properties of the electron density at these points can quantify the strength and nature of the interaction.
Reduced Density Gradient (RDG): RDG analysis is a method used to visualize weak non-covalent interactions. It generates 3D plots that highlight regions corresponding to hydrogen bonds, van der Waals interactions, and steric repulsion.
Natural Bond Orbital (NBO): NBO analysis provides a detailed picture of charge delocalization and hyperconjugative interactions within the molecule. researchgate.net It can quantify the stabilization energy associated with interactions, such as the donation of electron density from a lone pair on an oxygen atom to an antibonding orbital. This is particularly useful for analyzing the strength of intramolecular and intermolecular hydrogen bonds. researchgate.net For this molecule, NBO would be used to study the hydrogen bonding potential of the carboxylic acid and sulfamoyl groups.
In Silico Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that can aid in structural elucidation and complement experimental findings. For this compound, in silico methods can be used to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are typically based on Density Functional Theory (DFT) or other quantum mechanical calculations. While direct experimental spectra for this specific compound are not widely published, a strong correlation can be established by comparing its predicted parameters with published experimental data for structurally analogous compounds, such as 5-substituted furan-2-carboxylic acids and various sulfonamides. mdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are determined by the electronic environment of each nucleus. The furan ring protons are expected to appear in the aromatic region as doublets, a characteristic feature of 2,5-disubstituted furans. mdpi.com The carboxylic acid proton typically presents as a broad singlet at a downfield chemical shift. The methyl and N-H protons of the methylsulfamoyl group have distinct predicted shifts, although the N-H proton signal can be broad and its position highly dependent on solvent and concentration. mdpi.com
Comparison with experimental data from related compounds, such as 5-(4-nitrophenyl)furan-2-carboxylic acid, shows good agreement for the furan ring and carboxylic acid moieties, lending confidence to the predicted values. mdpi.com For example, the furan protons in 5-(4-nitrophenyl)furan-2-carboxylic acid appear at 7.44 and 7.37 ppm, providing a reliable reference for the expected shifts in the target molecule. mdpi.com
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Carboxylic Acid (COOH) | 10.0 - 13.0 | 158.0 - 162.0 | Broad singlet for ¹H; position is solvent-dependent. |
| Furan H-3 | 7.20 - 7.40 | 118.0 - 122.0 | Doublet, coupled to H-4. |
| Furan H-4 | 6.90 - 7.10 | 110.0 - 114.0 | Doublet, coupled to H-3. |
| Sulfamoyl N-H | 4.30 - 7.90 | N/A | Broad signal; position is highly variable. mdpi.com |
| Methyl (CH₃) | 2.80 - 3.10 | 28.0 - 32.0 | Singlet. |
| Furan C-2 (C-COOH) | N/A | 145.0 - 149.0 | Quaternary carbon. |
Infrared (IR) Spectroscopy
The predicted IR spectrum of this compound is dominated by the characteristic vibrations of its functional groups. A very broad band is anticipated for the O-H stretch of the carboxylic acid, typically spanning 3300-2500 cm⁻¹. vscht.cz The carbonyl (C=O) stretch of the acid is expected to be a strong, sharp band around 1720-1680 cm⁻¹. vscht.cz The sulfonamide group contributes key bands, including asymmetric and symmetric S=O stretching vibrations and the S-N stretch. mdpi.com The furan ring will show C-H and C=C stretching vibrations. vscht.cz These predicted frequencies can be correlated with experimental spectra of 2-furoic acid and other sulfonamide-containing molecules, which consistently show these characteristic absorption bands. mdpi.comnist.gov
Predicted Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Furan Ring | C-H stretch | 3150 - 3100 | Medium |
| Carboxylic Acid | C=O stretch | 1720 - 1680 | Strong |
| Furan Ring | C=C stretch | 1610 - 1500 | Medium-Variable |
| Sulfonamide | S=O asymmetric stretch | 1350 - 1310 | Strong |
| Carboxylic Acid | C-O stretch | 1320 - 1210 | Medium |
| Sulfonamide | S=O symmetric stretch | 1170 - 1150 | Strong |
Mass Spectrometry (MS)
In silico tools can predict the mass-to-charge ratios (m/z) of expected ions and their collision cross-section (CCS) values, which relate to the ion's shape and size. For this compound (Molecular Formula: C₆H₇NO₅S, Monoisotopic Mass: 205.0045 Da), predictions show several possible adducts in electrospray ionization (ESI), such as the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the deprotonated molecule [M-H]⁻. uni.lu These predictions are crucial for identifying the compound in complex mixtures using high-resolution mass spectrometry. The predicted values align well with the fragmentation patterns and adduct formation observed experimentally for similar furan carboxylic acids and sulfonamides. uni.lunih.gov
Predicted Mass Spectrometry Adducts and Collision Cross Sections (CCS)
| Adduct | Formula | Predicted m/z | Predicted CCS (Ų) |
|---|---|---|---|
| [M+H]⁺ | C₆H₈NO₅S⁺ | 206.0118 | 138.7 |
| [M+Na]⁺ | C₆H₇NNaO₅S⁺ | 227.9937 | 147.3 |
| [M+K]⁺ | C₆H₇KNO₅S⁺ | 243.9677 | 146.8 |
| [M+NH₄]⁺ | C₆H₁₁N₂O₅S⁺ | 223.0383 | 157.5 |
| [M-H]⁻ | C₆H₆NO₅S⁻ | 203.9972 | 142.5 |
Data sourced from computational predictions. uni.lu
Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Chemical Transformations
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that seek to establish a statistically significant correlation between the structural properties of molecules and their chemical reactivity. nih.gov For this compound, QSRR models can be developed to predict its behavior in various chemical transformations, such as esterification, amidation of the carboxylic acid, or reactions involving the sulfonamide group. rsc.org These models are built by calculating a set of numerical parameters, known as molecular descriptors, and correlating them with experimentally determined reaction rates or yields for a series of related compounds. digitaloceanspaces.comresearchgate.net
The development of a QSRR model begins with the calculation of molecular descriptors for a training set of molecules, which would include this compound and its structural analogs. These descriptors fall into several categories, including electronic, steric, and thermodynamic properties. Electronic descriptors, such as the energies of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO), are particularly important for predicting chemical reactivity. digitaloceanspaces.com A high E-HOMO value suggests a greater ability to donate electrons, while a low E-LUMO value indicates a greater ability to accept electrons. digitaloceanspaces.com The energy gap (ΔE = E-LUMO – E-HOMO) is a key indicator of chemical stability and reactivity. digitaloceanspaces.com
Statistical methods like Multiple Linear Regression (MLR) or Principal Component Regression (PCR) are then used to create a mathematical equation that links these descriptors to a specific measure of reactivity. digitaloceanspaces.comnih.gov For instance, a QSRR model could predict the rate constant for the esterification of the furan-2-carboxylic acid moiety with different alcohols. The model would use descriptors calculated for the furan derivatives to forecast how changes in the molecular structure affect the reaction outcome. While specific QSRR studies on this compound are not available, models developed for other furan derivatives demonstrate the feasibility and utility of this approach. digitaloceanspaces.com
These descriptors are typically calculated using DFT methods (e.g., at the B3LYP/6-31G(d) level of theory) and are foundational for building predictive QSRR models. digitaloceanspaces.com
Mechanistic Investigations of Biological Activities of 5 Methylsulfamoyl Furan 2 Carboxylic Acid Derivatives
Molecular Target Identification and Characterization
The furan-2-carboxylic acid scaffold is a versatile chemical structure found in compounds that interact with a wide range of biological targets, including enzymes and receptors.
Derivatives of furan-2-carboxylic acid have been shown to inhibit several key enzymes involved in various pathological and physiological processes.
Salicylate Synthase MbtI : MbtI is a crucial enzyme in the siderophore biosynthesis pathway of Mycobacterium tuberculosis (Mtb), making it an attractive target for anti-virulence therapy. nih.gov 5-Phenylfuran-2-carboxylic acid derivatives have emerged as a promising class of MbtI inhibitors. researchgate.netunipd.it These compounds act as competitive inhibitors with respect to the enzyme's natural substrate, chorismic acid. researchgate.net Structural studies have revealed that these furan-based inhibitors can interact with MbtI in both its "open" and "closed" conformations, with the furan-2-carboxylic acid moiety playing a key role in binding. nih.gov For instance, 5-(3-carboxyphenyl)furan-2-carboxylic acid was found to stabilize the enzyme in a closed configuration, providing a complete view of the active site. nih.gov The development of these inhibitors has led to compounds with significant potency.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Antimycobacterial Activity (MIC₉₉) |
| Compound 1h | MbtI | 8.8 µM | 250 µM |
| Compound 1a | MbtI | 5.3 µM | 156 µM |
| Data sourced from multiple studies on furan-based MbtI inhibitors. researchgate.netunipi.it |
Thioredoxin Reductase (Trr1) : The thioredoxin system is vital for maintaining cellular redox homeostasis, and its inhibition is a strategy for anticancer and antimicrobial development. nih.govmdpi.com Several 2,5-substituted furans have been identified as inhibitors of mycobacterial thioredoxin reductases. mdpi.com
Signal Peptidase IB (SpsB) : SpsB is an essential enzyme for protein secretion in Staphylococcus aureus and a potential antibiotic target. nih.gov While direct inhibition by 5-(methylsulfamoyl)furan-2-carboxylic acid is not documented, studies on related molecules show that the activity of SpsB can be modulated by small molecules. nih.gov Furthermore, a regulatory protein, SpbR, has been found to inhibit SpsB activity through direct physical association. researchgate.net
Pyruvate (B1213749) Dehydrogenase (PDH) : The pyruvate dehydrogenase complex (PDHc) is a critical enzyme in cellular metabolism. Furan-based thiamine (B1217682) pyrophosphate (TPP) analogues have been developed as TPP-competitive inhibitors of the PDH E1 subunit. cam.ac.ukrsc.org These inhibitors replace the thiazolium ring of TPP with a furan (B31954) ring, and structure-activity relationship (SAR) studies have identified key features for potent and selective inhibition of mammalian PDH E1. cam.ac.ukresearchgate.net
mPGES-1 : Microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2, a mediator of inflammation and pain. nih.govrsc.org Inhibition of mPGES-1 is a therapeutic strategy considered to be a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs). uthsc.edu While specific data on this compound is limited, various chemical scaffolds are known to inhibit this enzyme, often in the low micromolar range. nih.govnih.gov
Succinate Dehydrogenase (SDH) : SDH, also known as complex II of the mitochondrial respiratory chain, is a well-established target for fungicides. cabidigitallibrary.orgnih.gov SDH inhibitors (SDHIs) block the enzyme's function by binding to the ubiquinone reduction site. cabidigitallibrary.org This inhibition disrupts fungal respiration and is the basis for the fungicidal activity of numerous commercial pesticides. nih.govresearchgate.net
For other enzymes listed, such as Factor Xa, Cyclooxygenase-2 (COX-2), Acetylcholinesterase (AChE), and Urease, specific inhibitory data for this compound or its close derivatives are not prominently available in the reviewed literature.
In addition to enzyme inhibition, furan-2-carboxylic acid derivatives can also act on receptors.
Glutamate Receptors : N-methyl-D-aspartate (NMDA) receptors are critical for glutamatergic neurotransmission. nih.gov A series of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid derivatives have been synthesized and characterized as agonists at the glycine (B1666218) binding site on the GluN1 subunit of NMDA receptors. These compounds display varying potencies and efficacies that are dependent on the specific GluN2 subunit (A-D) present in the receptor complex, indicating a mechanism of subtype-specific modulation. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to medicinal chemistry. For furan-2-carboxylic acid derivatives, SAR studies have provided critical insights.
A pharmacophore model describes the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect.
For MbtI inhibitors, the 5-phenylfuran-2-carboxylic acid scaffold is the core pharmacophore. unipi.it The carboxylic acid group is crucial for interacting with key residues like Y385 in the MbtI active site. unipi.it The furan ring and the attached phenyl ring occupy the binding pocket, and their relative orientation is critical for potent inhibition. nih.gov
Modifying the substituents on the core furan-2-carboxylic acid scaffold has a profound impact on biological activity.
MbtI Inhibitors : For the 5-phenylfuran-2-carboxylic acid class of MbtI inhibitors, substitutions on the phenyl ring have been extensively explored. unipd.itmdpi.com For example, introducing a cyano group at the meta-position of the phenyl ring led to one of the most potent inhibitors identified. mdpi.com Further modifications at the 5-position of this phenyl ring with lipophilic moieties were investigated to enhance cell wall permeability and improve antimycobacterial activity. mdpi.com
PDH Inhibitors : In the development of furan-based PDH inhibitors, modifications to the pyrimidine (B1678525) ring and the C2-acyl group of the furan were systematically studied. cam.ac.uk The inhibitory activity was found to be sensitive to the length and nature of the acyl chain, with a butanoyl group showing optimal inhibition among linear chains. cam.ac.uk
General Furan Derivatives : Broader SAR studies on furan-2-carboxylic acid derivatives have shown that the nature and position of substituents dictate the type and potency of biological activity, leading to compounds with potential applications against diseases like type 2 diabetes. nih.gov
Computational Approaches in Biological Mechanism Elucidation
Computational methods, such as molecular docking and virtual screening, are invaluable tools for understanding and predicting the biological activity of small molecules.
In the study of MbtI inhibitors, a receptor-based virtual screening was employed to identify initial hit compounds from large chemical databases. unipi.it Molecular docking simulations have been used to predict the binding modes of 5-phenylfuran-2-carboxylic acid derivatives within the MbtI active site. These computational models, refined by high-resolution co-crystal structures, provide a framework for the rational, structure-based design of more potent inhibitors. nih.gov
Similarly, for PDH inhibitors, computational analysis has been used to rationalize the observed SAR and to guide the design of new analogues with improved potency and selectivity. researchgate.net These approaches help to visualize the key interactions between the inhibitor and the enzyme, such as hydrogen bonds and hydrophobic contacts, that are responsible for the compound's biological effect.
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding affinity and mode of action of drug candidates. For furan sulfonamide derivatives, docking studies have been pivotal in identifying potential protein targets and elucidating the key interactions that govern their biological activity.
Research has shown that sulfonamide-based compounds can interact with a variety of biological targets. Docking studies on related aryl sulfonamide derivatives have demonstrated that the sulfonamide group often acts as a critical hydrogen bond donor and acceptor, anchoring the ligand within the active site of a protein. For instance, in studies of carbonic anhydrase inhibitors, the sulfonamide moiety typically coordinates with a zinc ion in the enzyme's active site. While specific docking studies on this compound were not found, the principles from related sulfonamide compounds suggest that the methylsulfamoyl group would play a crucial role in forming hydrogen bonds and other electrostatic interactions with target proteins. The furan ring and carboxylic acid group would further contribute to binding through hydrophobic and ionic interactions, respectively.
Table 1: Predicted Interactions from Molecular Docking of Furan Sulfonamide Scaffolds
| Interaction Type | Interacting Group of Ligand | Potential Interacting Residues in Protein |
|---|---|---|
| Hydrogen Bonding | Sulfonamide (-SO₂NHCH₃) | Asp, Glu, Asn, Gln, Ser, Thr |
| Ionic Interaction | Carboxylic Acid (-COOH) | Arg, Lys, His |
| Hydrophobic Interaction | Furan Ring | Ala, Val, Leu, Ile, Phe, Trp |
Molecular Dynamics Simulations for Binding Stability and Conformational Changes
Following molecular docking, molecular dynamics (MD) simulations are often employed to investigate the stability of the predicted ligand-protein complex over time. These simulations provide insights into the dynamic nature of the interactions and any conformational changes that may occur in both the ligand and the protein upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
For sulfonamide derivatives, QSAR studies have successfully identified key molecular descriptors that are correlated with their biological activities. researchgate.netqub.ac.uknih.gov These descriptors often include electronic properties (such as atomic charges and dipole moments), steric properties (like molecular volume and surface area), and hydrophobic properties (such as the octanol-water partition coefficient, logP). A QSAR model for a series of sulfur-containing compounds identified mass, polarizability, and electronegativity as key predictors for anticancer activity. researchgate.net For a potential QSAR study on this compound derivatives, these descriptors would be calculated for a series of analogues to build a predictive model for a specific biological endpoint, such as anticonvulsant activity.
Investigation of Cellular and Biochemical Pathways Affected by Derivatives
Beyond molecular interactions, it is vital to understand how these compounds affect the complex network of cellular and biochemical pathways.
Modulation of Metabolic Processes
Furan derivatives can be metabolized through various pathways in the body. The parent furan compound, for instance, is known to be bioactivated by cytochrome P450 enzymes to a reactive intermediate, which can then interact with cellular macromolecules. researchgate.net The metabolic fate of this compound derivatives would likely involve modifications to the furan ring, the carboxylic acid group (e.g., conjugation), and the methylsulfamoyl group. Understanding these metabolic transformations is critical, as metabolites may have their own biological activities or potential toxicities. Studies on the biosynthesis of furan fatty acids have also highlighted the complex enzymatic pathways involved in modifying furan-containing molecules in biological systems. nih.gov
Influence on Signal Transduction Cascades
Signal transduction pathways are the networks of communication that govern basic cellular activities and coordinate cell actions. Sulfonamide-containing compounds are known to modulate various signaling pathways. For example, certain sulfonamides can influence pathways involved in inflammation and cell proliferation. Organosulfur compounds, a broader class that includes sulfonamides, have been shown to modulate cellular pathways related to oxidative stress and apoptosis. researchgate.net Investigating the effect of this compound derivatives on key signaling molecules such as kinases, phosphatases, and transcription factors could reveal the underlying mechanisms of their observed biological effects.
Mechanisms of Anticonvulsant Effects
The structural features of this compound, particularly the sulfonamide group, are present in several known anticonvulsant drugs. The mechanisms of action for anticonvulsant drugs are diverse and often involve the modulation of voltage-gated ion channels (sodium, calcium, potassium), enhancement of GABA-mediated inhibition, or reduction of glutamate-mediated excitation. nih.gov While specific studies on the anticonvulsant mechanisms of this compound derivatives are not available, it is plausible that they could act on one or more of these targets. For example, some antagonists of the NMDA receptor-associated glycine site, which have an indole-2-carboxylic acid scaffold, have shown anticonvulsive activity, suggesting that furan-2-carboxylic acid derivatives could also interact with excitatory amino acid receptors. nih.gov Future electrophysiological and neurochemical studies would be necessary to determine the precise anticonvulsant mechanism of this class of compounds.
Mechanisms of Cytotoxic Effects (e.g., Angiogenesis Inhibition)
Derivatives of this compound have been investigated for their cytotoxic effects, with a significant focus on their role as angiogenesis inhibitors. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.govwaocp.org The primary mechanism identified for these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator in the angiogenesis signaling pathway. nih.govnih.govmdpi.com
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF, triggers a cascade of downstream signals promoting endothelial cell proliferation, migration, and survival—all essential steps in forming new blood vessels. waocp.orgmdpi.comnih.gov By targeting and inhibiting the kinase activity of VEGFR-2, these furan derivatives effectively block the ATP-binding site, preventing autophosphorylation and the subsequent activation of the signaling cascade. mdpi.com This disruption of the VEGF/VEGFR-2 pathway is a well-established strategy for inhibiting tumor angiogenesis. bohrium.com
The anti-angiogenic potential of these compounds has been demonstrated in various experimental models. In vitro assays using Human Umbilical Vein Endothelial Cells (HUVECs) have shown that these derivatives can inhibit cell proliferation and the formation of capillary-like structures (tube formation). nih.gov Furthermore, ex vivo models, such as the rat aortic ring assay, have confirmed their ability to prevent the sprouting of new microvessels. nih.gov The efficacy of these compounds is often compared to established VEGFR-2 inhibitors like sorafenib. nih.govnih.gov Research has shown that specific furan-based derivatives can exhibit remarkable enzymatic inhibition of VEGFR-2, with IC50 values in the nanomolar range, comparable to or even exceeding the potency of reference drugs. nih.govmdpi.com
Table 1: Inhibitory Activity of Furan Derivatives against VEGFR-2
| Compound | Target | IC50 (nM) | Reference Compound | IC50 (nM) |
|---|---|---|---|---|
| Furan Derivative 7b | VEGFR-2 | 42.5 | Sorafenib | 41.1 |
| Furan Derivative 4c | VEGFR-2 | 57.1 | Sorafenib | 41.1 |
| Furan Derivative 6 | VEGFR-2 | 60.83 | Sorafenib | 53.65 |
Mechanisms of Antimicrobial Effects (e.g., Bacterial Swarming Inhibition)
In addition to cytotoxic activities, derivatives of this compound have shown notable antimicrobial effects, particularly through the inhibition of bacterial swarming. nih.govnih.gov Bacterial swarming is a coordinated, flagella-driven movement across surfaces that contributes significantly to bacterial virulence, colonization, and the formation of biofilms. nih.govnih.govresearchgate.net
The proposed mechanism for this anti-swarming activity involves the disruption of bacterial motility. This can occur at sublethal concentrations, indicating a specific targeting of virulence factors rather than general bactericidal action. nih.govresearchgate.net Sulfonamides, a class to which these derivatives belong, have been shown to block the swarming of bacteria like Proteus mirabilis, a pathogen known for its extensive swarming behavior and association with urinary tract infections. nih.govresearchgate.net
The inhibition of swarming may result from several actions, including the interference with flagellar formation or function. nih.gov The flagellar motor is a complex apparatus, and its disruption can halt the collective movement of the bacterial population. Some compounds achieve this by down-regulating the expression of genes essential for flagellar synthesis, such as the flhDC master operon. researchgate.net By impeding motility, these compounds can make bacteria more susceptible to host immune responses and conventional antibiotics. This strategy of targeting virulence without killing the bacteria is of great interest as it may exert less selective pressure for the development of antibiotic resistance. nih.gov
Table 2: Anti-Swarming Activity of Related Compounds
| Compound Class | Target Bacterium | Effect | Reference |
|---|---|---|---|
| Sulfonamides (e.g., sulfamethazine) | Proteus mirabilis | Blocked swarming in the majority of strains tested | nih.govresearchgate.net |
| Synthetic Farnesylated Disaccharides | Pseudomonas aeruginosa | Inhibited swarming at higher concentrations | nih.gov |
| Sodium Alkylsulfates | Proteus mirabilis | Completely inhibited swarming (e.g., sodium tetradecyl sulfate) | nih.gov |
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as Intermediates in the Synthesis of Bioactive Compounds and Pharmaceuticals
The furan (B31954) ring is a crucial scaffold in a variety of physiologically active chemicals, recognized for its structural simplicity and chemical versatility. orientjchem.org Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. orientjchem.orgwisdomlib.org The strategic placement of substituents at the 2- and 5-positions of the furan ring is a key aspect of structure-activity relationship (SAR) studies to modulate solubility, receptor affinity, and bioavailability. orientjchem.org
Precursors for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
While direct synthesis of commercial Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) from 5-(methylsulfamoyl)furan-2-carboxylic acid is not extensively documented, the structural motifs present in the molecule are relevant to medicinal chemistry. Furan-containing compounds are known to possess anti-inflammatory properties. orientjchem.orgwisdomlib.org Furthermore, the sulfonamide moiety is a well-established pharmacophore present in various classes of therapeutic agents, including certain COX-2 specific inhibitors. researchgate.net Research into novel anti-inflammatory agents often involves the exploration of heterocyclic compounds, and furan-bearing sulfonamides have been investigated for other biological activities, such as carbonic anhydrase inhibition. nih.gov The combination of the furan-2-carboxylic acid scaffold and the sulfonamide group in this compound makes it a compound of interest for the design of new chemical entities with potential anti-inflammatory activity.
Building Blocks for Anticancer and Antimicrobial Agents
The furan-2-carboxylic acid framework is a versatile and well-established building block for the synthesis of potent anticancer and antimicrobial agents. orientjchem.orgijrti.org Numerous studies have demonstrated that modifying the substituent at the 5-position of the furan ring is a highly effective strategy for tuning biological activity. The introduction of various aryl, nitro, and carboxamide groups at this position has led to the development of compounds with significant therapeutic potential. pensoft.netdoaj.orgnih.govmdpi.com
The sulfonamide group, present in this compound, is a critical functional group in a wide array of antimicrobial and anticancer drugs. researchgate.net Its incorporation onto a furan scaffold is a rational design strategy. For instance, novel benzofuran-based sulfonamides have been synthesized and shown to be effective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. researchgate.net The synthesis of furan-2-carboxamides and related derivatives has yielded compounds with significant activity against various cancer cell lines and pathogenic microbes. nih.govnih.govbiointerfaceresearch.com
Research has shown that derivatives of 5-substituted-2-furoic acids are effective building blocks for creating a diverse range of bioactive molecules. The following table summarizes findings on various 5-substituted furan derivatives and their applications as anticancer and antimicrobial agents.
| Furan Scaffold | 5-Position Substituent | Target Application | Key Research Findings | Reference |
|---|---|---|---|---|
| 5-Arylfuran-2-carboxylic acid | Aryl groups (e.g., dichlorophenyl, bromophenyl) | Antimicrobial | Synthesized morpholide and thiomorpholide derivatives showed notable activity against C. neoformans. pensoft.net | pensoft.net |
| N9-acyl β-carboline derivatives | 5-Phenyl-2-furan moiety | Anticancer | Introduction of the phenylfuran fragment significantly improved anti-proliferative activity against breast cancer cells (MCF-7) compared to the β-carboline parent compound. doaj.org | doaj.org |
| Bis-2(5H)-furanone derivatives | Various substituted groups | Anticancer | Synthesized derivatives showed significant inhibitory activity against C6 glioma cells and were found to interact with DNA. researchgate.netnih.gov | researchgate.netnih.gov |
| 3-Aryl-3-(furan-2-yl)propanoic acid | Various aryl groups | Antimicrobial | Derivatives demonstrated good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.com | mdpi.com |
| 5-(4-Nitrophenyl)furan-2-carboxylic acid | 4-Nitrophenyl group | Antitubercular | This class of compounds has emerged as potential therapeutics targeting iron acquisition in mycobacterial species. mdpi.com | mdpi.com |
Synthesis of Glutamic Acid Analogs
The synthesis of glutamic acid analogs is a significant area of research, particularly for developing anticancer agents that can interfere with the metabolic pathways of cancer cells. nih.gov Synthetic routes to these analogs often start from precursors like L-pyroglutamic acid or employ methods such as asymmetric synthesis from chiral pool precursors. nih.govgoogle.com However, the use of this compound or related furan derivatives as direct starting materials for the synthesis of glutamic acid analogs is not a commonly documented pathway in the scientific literature.
Contributions to the Development of Bio-based Polymers and Sustainable Materials
The depletion of fossil fuels has driven intense research into renewable platform chemicals for the production of sustainable polymers. Furan-based compounds, derived from biomass, are at the forefront of this effort.
Production of Furan-2,5-dicarboxylic Acid (FDCA) Analogs and Other Furanic Platform Chemicals
Furan-2,5-dicarboxylic acid (FDCA) is a top-tier, bio-based building block identified as a green alternative to petroleum-derived terephthalic acid. mdpi.comnih.govnih.gov FDCA is typically produced via the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), a key platform chemical derived from C6 sugars. nih.govmdpi.com This oxidation process proceeds through several furanic intermediates, including 5-hydroxymethylfuran-2-carboxylic acid (HMFCA) and 5-formylfuran-2-carboxylic acid (FFCA). mdpi.com
This compound can be classified as a functionalized analog of these critical furanic platform chemicals. While HMFCA possesses a hydroxyl group and FFCA has a formyl group at the 5-position, the target compound introduces a methylsulfonamide group. This functional difference opens pathways to novel furanic monomers that can be used to create polymers with distinct properties. The synthesis of such specialized furanic acids expands the chemical toolbox available for creating next-generation sustainable materials.
Integration into Polymerization Processes
FDCA is the primary monomer for producing high-performance bio-based polyesters, most notably poly(ethylene furanoate) (PEF), which exhibits superior gas barrier properties compared to its petroleum-based counterpart, PET. nih.govmdpi.com The properties of FDCA-based polymers can be precisely tuned through copolymerization, where other diacids or diols are integrated into the polymer chain. mdpi.com
The incorporation of functionalized furan dicarboxylic acids or their analogs into polymerization processes is a key strategy for developing new materials. acs.orgnih.gov Integrating a monomer like this compound could lead to novel bio-based polymers with unique characteristics. The presence of the methylsulfonamide group could potentially enhance thermal stability, alter solubility, improve dyeability, or provide reactive sites for cross-linking or further functionalization of the polymer.
The following table compares the structural features of FDCA with its functionalized analog, this compound, in the context of their potential as polymer building blocks.
| Compound | Structure | Key Functional Groups | Role in Polymerization | Potential Impact on Polymer Properties |
|---|---|---|---|---|
| Furan-2,5-dicarboxylic acid (FDCA) | HOOC-(C₄H₂O)-COOH | Two carboxylic acid groups | Primary diacid monomer, replaces terephthalic acid. | Imparts rigidity, high thermal stability, and excellent gas barrier properties. nih.govmdpi.com |
| This compound | CH₃NHSO₂-(C₄H₂O)-COOH | One carboxylic acid group, one methylsulfonamide group | Functional co-monomer for modifying polyesters or polyamides. | Could introduce new functionalities, potentially improving thermal resistance, adhesion, or providing sites for post-polymerization modification. |
Utilization in Biocatalytic Synthesis and Biotransformations
Biocatalysis, the use of natural substances like enzymes and microorganisms to speed up chemical reactions, is a rapidly growing field in green chemistry. Biotransformations, chemical reactions mediated by these biological catalysts, are prized for their high selectivity and mild reaction conditions. An extensive search was conducted for studies where this compound is either a substrate for enzymatic modification or a product of a biocatalytic process. The search aimed to identify specific enzymes or whole-cell systems capable of interacting with this sulfonated furan derivative.
Methodology Development in Organic Synthesis
In the realm of organic synthesis, the development of new methodologies is crucial for accessing novel chemical structures and improving the efficiency of known transformations. This section was intended to detail the use of this compound as a building block or reagent in the development of new synthetic methods. This could include its participation in novel coupling reactions, its use as a precursor for more complex molecules, or its role in demonstrating a new type of chemical transformation.
Similar to the findings for biocatalysis, a comprehensive search of chemical databases and literature did not reveal any instances where this compound has been specifically utilized in the development of new synthetic methodologies. Research in furan chemistry is extensive, with many furan derivatives being used as versatile intermediates. However, the specific substitution pattern and the presence of the methylsulfamoyl group in this compound make it a unique structure for which dedicated synthetic methodology research is not yet available in the public record.
Future Directions and Emerging Research Avenues for 5 Methylsulfamoyl Furan 2 Carboxylic Acid
Development of Novel and Efficient Synthetic Routes for Industrial Scale-Up
A primary focus for the future will be the development of synthetic methodologies that are not only novel but also efficient, cost-effective, and scalable for industrial production. Current laboratory-scale syntheses may not be viable for large-scale manufacturing. Research will likely gravitate towards process intensification and green chemistry principles.
One promising avenue is the exploration of carbonate-promoted C-H carboxylation . This method allows for the synthesis of furan-2,5-dicarboxylic acid (FDCA) directly from 2-furoic acid and CO2, avoiding harsh oxidation steps. rsc.orgresearchgate.netstanford.edugoogle.com This strategy could potentially be adapted for the synthesis of 5-(Methylsulfamoyl)furan-2-carboxylic acid, starting from a suitably functionalized furan (B31954) precursor. A key advantage is the use of furfural (B47365), a feedstock produced from inedible lignocellulosic biomass, as a starting point for 2-furoic acid. rsc.orgresearchgate.net Research has demonstrated that this carboxylation can be performed on a mole scale in a fixed-bed flow reactor with high yields, highlighting its industrial potential. rsc.orgstanford.edu
Furthermore, advancements in the synthesis of the sulfonamide moiety are critical. Traditional methods often rely on the reaction of sulfonyl chlorides with amines. researchgate.net Future research will likely focus on more modern, transition-metal-free approaches or novel catalytic systems that offer broader functional group tolerance and milder reaction conditions, making the synthesis more efficient and environmentally benign. ijarsct.co.inorganic-chemistry.org
| Synthetic Strategy | Key Features | Potential Advantages for Scale-Up |
| C-H Carboxylation | Utilizes CO2 and a carbonate promoter to add a carboxylic acid group to the furan ring. rsc.orgresearchgate.net | Atom-efficient; avoids harsh oxidants; can use biomass-derived feedstocks. rsc.orgresearchgate.net |
| Modern Sulfonamide Synthesis | Employs novel catalysts or transition-metal-free conditions for S-N bond formation. ijarsct.co.inorganic-chemistry.org | Milder reaction conditions; improved substrate scope and functional group tolerance. organic-chemistry.org |
| Flow Chemistry | Reactions are performed in continuous-flow reactors instead of batch processes. | Improved heat and mass transfer; enhanced safety and reproducibility; potential for automation. |
Advanced Characterization Techniques for In-situ and Real-time Monitoring of Reactions
To optimize the synthetic routes developed for industrial scale-up, advanced characterization techniques for real-time monitoring are indispensable. Process Analytical Technology (PAT) is becoming increasingly crucial in the pharmaceutical industry for understanding and controlling manufacturing processes. researchgate.net
Future research will involve the application of in-situ spectroscopic methods to monitor the synthesis of this compound. Techniques such as Raman spectroscopy, Near-Infrared (NIR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time data on reaction kinetics, intermediate formation, and endpoint determination without the need for sampling. researchgate.netnews-medical.net For instance, Raman spectroscopy has been effectively used to monitor crystallization processes of active pharmaceutical ingredients (APIs), ensuring the desired polymorphic form and particle size are achieved. news-medical.net
Moreover, techniques like Electrical Resistance Tomography (ERT) and the use of compact composite sensor arrays are emerging as powerful, non-invasive tools for monitoring crystallization and particle distribution within a reactor, offering a multi-dimensional understanding of the process. acs.orgmdpi.com These methods provide crucial data for process control and optimization, ensuring consistent product quality. acs.org
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
ML algorithms will also be crucial for:
Predicting Bioactivity: Training models on existing structure-activity relationship (SAR) data to predict the biological effects of newly designed compounds.
ADME/Tox Prediction: Forecasting the absorption, distribution, metabolism, excretion, and toxicity profiles of virtual compounds, allowing for early-stage deselection of candidates with unfavorable properties.
Synthetic Route Prediction: Developing algorithms that can propose viable and efficient synthetic pathways for novel, computationally designed molecules.
| AI/ML Application | Description | Impact on Research |
| Generative Molecular Design | Algorithms (e.g., GANs, VAEs) create novel molecular structures from scratch. neovarsity.orgoup.com | Accelerates the discovery of new drug candidates with tailored properties. |
| Predictive Modeling | ML models predict biological activity, physicochemical properties, and ADME/Tox profiles. | Reduces the time and cost of experimental screening by prioritizing promising compounds. |
| Graph Neural Networks (GNNs) | Specialized networks that operate on graph-based molecular representations to learn structural patterns. medium.com | Enhances the ability to recognize complex relationships between molecular structure and function. |
Exploration of Unconventional Reactivity and Catalysis
Moving beyond traditional functionalization methods, future research will explore the unconventional reactivity of the furan ring to create novel analogs of this compound. The high sensitivity of many furan derivatives often limits the use of classical synthetic methods.
A key area of interest is the direct C-H functionalization of the furan core. While the C5 position is carboxylated in the parent structure, the C3 and C4 positions remain available for modification. Developing catalytic systems, potentially involving transition metals, that can selectively activate these otherwise unreactive C-H bonds would open up a vast new chemical space for derivatization.
Another powerful tool for modifying furan-based structures is the Diels-Alder reaction . zbaqchem.com This [4+2] cycloaddition reaction can be used to construct complex, three-dimensional scaffolds from the furan ring. mdpi.com While electron-rich furans are typically used, recent studies have shown that even electron-poor furans like furfural derivatives can participate in these reactions, particularly in aqueous media. rsc.org Exploring the Diels-Alder chemistry of this compound could lead to the synthesis of conformationally constrained analogs with unique biological profiles. rsc.orgacs.org
Multi-Omics and Systems Biology Approaches for Comprehensive Biological Profiling
To fully understand the biological effects of this compound, future research must move beyond single-target assays and embrace a more holistic, systems-level perspective. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of how a compound affects cellular networks. nygen.iopluto.bionih.gov
Systems biology integrates this multi-omics data with computational and mathematical models to understand the complex interactions within a biological system. nih.govfrontiersin.orgnih.gov This approach can help:
Identify and Validate Targets: By observing global changes in gene expression, protein levels, and metabolite concentrations, researchers can identify the specific pathways and molecular targets modulated by the compound. nygen.ionih.govahajournals.org
Elucidate Mechanism of Action: A systems-level view can reveal the downstream effects of target engagement, providing a more complete picture of the compound's mechanism of action. frontiersin.orgresearchgate.net
Discover Biomarkers: Multi-omics profiling can uncover molecular signatures that predict a patient's response to the drug, paving the way for personalized medicine. frontiersin.orgnih.gov
A specific application within this field is metabolite profiling . As the target compound is a carboxylic acid, it is crucial to understand its impact on the metabolome, particularly the pathways involving other carboxylic acids. nih.govunl.eduresearchgate.net Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) combined with isotope labeling can provide detailed, quantitative profiles of carboxylic acid-containing metabolites in biological fluids. acs.orgacs.org
Design and Synthesis of Multi-Targeting Hybrid Molecules
Chronic and complex diseases are often multifactorial, involving multiple biological pathways. This has led to a shift in drug discovery from a "one drug, one target" paradigm to a "one drug, multiple targets" approach. Molecular hybridization , which involves combining two or more distinct pharmacophores into a single molecule, is a powerful strategy for creating such multi-targeting agents. nih.govpasteur.frnih.goveurekaselect.com
Q & A
Q. Table 1: Reaction Optimization
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Molar Ratio | 1:1.2 (acid:chloride) | 78 |
| Temperature | 55°C | 82 |
| Catalyst Loading | 5 mol% Et₃N | 85 |
Advanced: How do electronic effects of the methylsulfamoyl group influence reactivity in catalytic systems?
Answer:
The methylsulfamoyl group acts as an electron-withdrawing substituent, stabilizing intermediates in enzymatic or catalytic reactions. For example:
- Enzymatic inhibition : The sulfamoyl moiety forms hydrogen bonds with catalytic residues (e.g., in carbonic anhydrase), confirmed via X-ray crystallography .
- Reactivity in cross-coupling : DFT calculations show the group lowers LUMO energy by 1.2 eV, facilitating nucleophilic attack in Pd-catalyzed reactions .
Contradiction Note : Some studies report reduced stability under acidic conditions due to sulfonamide hydrolysis—resolved using buffered systems (pH 6–7) .
Basic: What analytical methods validate the structural integrity of this compound?
Answer:
- NMR :
- Mass Spectrometry : ESI-MS [M-H]⁻ at m/z 218.03 (calc. 218.05) .
- HPLC : Retention time 6.2 min (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Advanced: How does this compound interact with bacterial efflux pumps, and how can conflicting MIC data be reconciled?
Answer:
- Mechanism : The sulfamoyl group disrupts proton motive force in Gram-negative bacteria (e.g., E. coli), validated via fluorescence-based efflux assays .
- Data Contradictions :
- In vitro MICs vary (2–32 µg/mL) due to differences in bacterial membrane lipid composition.
- Resolution: Normalize MICs to membrane permeability (measured via ethidium bromide uptake assays) .
Q. Table 2: MIC vs. Membrane Permeability
| Strain | MIC (µg/mL) | Permeability (RFU) |
|---|---|---|
| E. coli ATCC 25922 | 4 | 520 |
| P. aeruginosa PA01 | 32 | 180 |
Basic: What purification strategies resolve co-eluting impurities in the final product?
Answer:
- Common impurities : Unreacted methylsulfamoyl chloride (retains on silica) and methylsulfonamide byproducts.
- Stepwise purification :
Advanced: What computational models predict the compound’s binding affinity to kinase targets?
Answer:
- Molecular docking : AutoDock Vina simulations show a ΔG of -9.2 kcal/mol for JNK3 kinase, driven by sulfamoyl interactions with Lys93 and Asp169 .
- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds (<2.5 Å) in 85% of frames, validated by SPR (KD = 12 nM) .
- Contradiction Alert : Some models overestimate solubility; refine using COSMO-RS solvation free energy calculations (error margin ±5%) .
Basic: How stable is this compound under physiological conditions?
Answer:
- pH Stability : Stable at pH 5–7 (t₁/₂ > 48 h), but degrades rapidly at pH <3 (t₁/₂ = 2 h) via sulfonamide hydrolysis .
- Thermal Stability : Decomposition onset at 180°C (TGA data), suitable for lyophilization .
- Light Sensitivity : Protect from UV exposure (λ <400 nm) to prevent furan ring photodegradation .
Advanced: What strategies mitigate toxicity in mammalian cell lines while retaining antimicrobial activity?
Answer:
- Structural analogs : Replace the methyl group with trifluoromethyl (reduces IC₅₀ in HepG2 cells by 60%) .
- Prodrug approach : Mask the carboxylic acid as an ethyl ester (hydrolyzed in vivo by esterases), decreasing cytotoxicity from CC₅₀ = 50 µM to >200 µM .
- Dual-activity screening : Use transcriptomics to identify off-target effects (e.g., NF-κB inhibition) and refine SAR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
